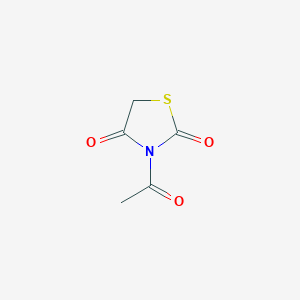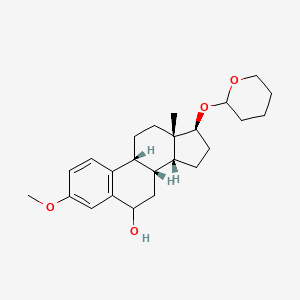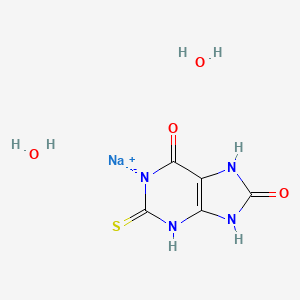
sodium;2-sulfanylidene-7,9-dihydro-3H-purin-1-ide-6,8-dione;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of azathioprine and is known for its role in metabolic research, environmental studies, and clinical diagnostics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-sulfanylidene-7,9-dihydro-3H-purin-1-ide-6,8-dione;dihydrate involves the reaction of uric acid with thiourea in the presence of sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete conversion. The product is then purified through recrystallization to obtain the dihydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-sulfanylidene-7,9-dihydro-3H-purin-1-ide-6,8-dione;dihydrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides and other sulfur-containing derivatives.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and various substituted derivatives, which have applications in pharmaceuticals and other industries .
Scientific Research Applications
Sodium;2-sulfanylidene-7,9-dihydro-3H-purin-1-ide-6,8-dione;dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in chemical identification and quantification studies.
Biology: The compound is used in metabolic research to study various biochemical pathways.
Medicine: It serves as a metabolite of azathioprine, a drug used in immunosuppressive therapy.
Industry: The compound is used in the synthesis of various sulfur-containing compounds and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of sodium;2-sulfanylidene-7,9-dihydro-3H-purin-1-ide-6,8-dione;dihydrate involves its interaction with cellular thiol groups. This interaction leads to the formation of disulfide bonds, which can affect various cellular processes. The compound also acts as an inhibitor of certain enzymes involved in purine metabolism, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Thiouric Acid Sodium Salt Dihydrate: A similar compound with comparable properties and applications.
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: Another sulfur-containing compound with significant biological activity.
Uniqueness
Sodium;2-sulfanylidene-7,9-dihydro-3H-purin-1-ide-6,8-dione;dihydrate is unique due to its specific interaction with thiol groups and its role as a metabolite of azathioprine. This makes it particularly valuable in medical and biochemical research.
Properties
Molecular Formula |
C5H7N4NaO4S |
|---|---|
Molecular Weight |
242.19 g/mol |
IUPAC Name |
sodium;2-sulfanylidene-7,9-dihydro-3H-purin-1-ide-6,8-dione;dihydrate |
InChI |
InChI=1S/C5H4N4O2S.Na.2H2O/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;;;/h(H4,6,7,8,9,10,11,12);;2*1H2/q;+1;;/p-1 |
InChI Key |
MLIWRDAPPPZIOA-UHFFFAOYSA-M |
Canonical SMILES |
C12=C(NC(=O)N1)NC(=S)[N-]C2=O.O.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


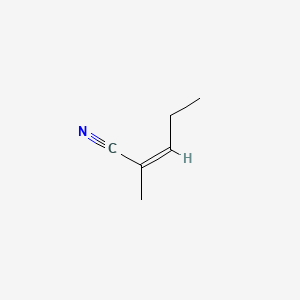
![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(4-oxo-2-phenyl-4H-1-benzopyran-7-YL)oxy]-](/img/structure/B13826227.png)
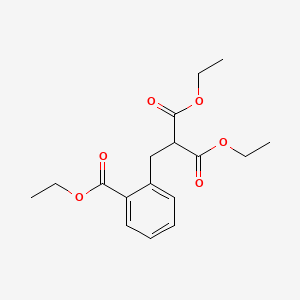
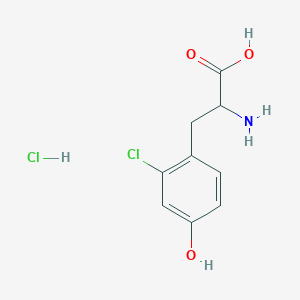
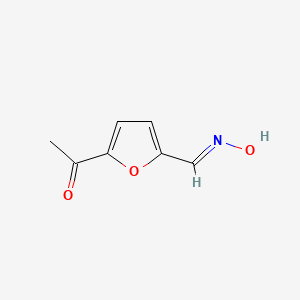

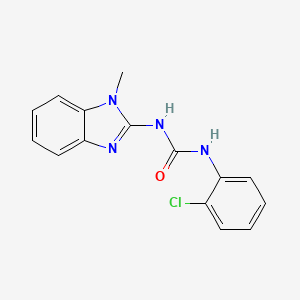
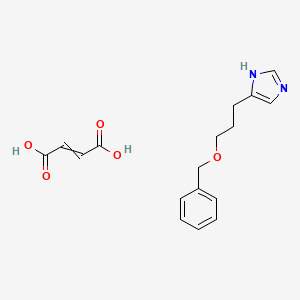
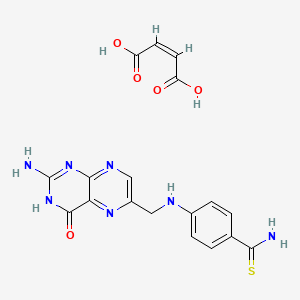
![N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide](/img/structure/B13826263.png)
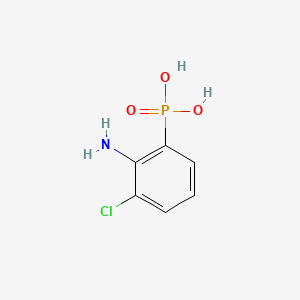
![sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)
